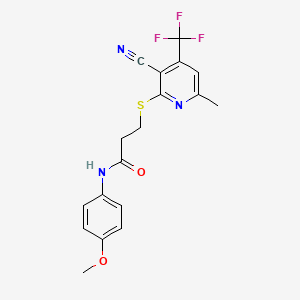![molecular formula C27H26FN3O3 B2953533 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018161-56-2](/img/structure/B2953533.png)
1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a benzimidazole group, a pyrrolidinone group, and a hydroxypropyl group attached to a methylphenoxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced using a halogenation reaction . The benzimidazole group might be synthesized via a condensation reaction . The pyrrolidinone group could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The benzimidazole and pyrrolidinone groups would introduce cyclic structures into the molecule . The presence of the fluorine atom in the fluorophenyl group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups . For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this part of the molecule reactive . The benzimidazole and pyrrolidinone groups might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom could increase the compound’s stability and influence its boiling and melting points .Scientific Research Applications
Optoelectronic Material Development
Quinazoline derivatives have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating a potential research application area for structurally related compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Therapeutic Research
Compounds such as benzimidazoles and pyrimidines have been identified for their significant roles in medicinal chemistry due to their antitumor, anti-inflammatory, antiviral, and antibacterial effects. Research into these compounds aids in the rational design and development of more active and less toxic agents, suggesting a path for the exploration of 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one in therapeutic contexts (Zhu & Jiang, 2018).
Environmental and Analytical Chemistry
The review of the chemical properties and environmental impacts of various compounds, including those structurally similar to the compound , underscores the importance of understanding the fate and behavior of chemical substances in the environment. This knowledge is essential for assessing ecological risks and developing safer chemical alternatives (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target.
It’s important to note that this information is based on the current understanding and may be subject to change as more research is conducted .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-9-11-23(12-10-18)34-17-22(32)16-31-25-8-3-2-7-24(25)29-27(31)19-13-26(33)30(15-19)21-6-4-5-20(28)14-21/h2-12,14,19,22,32H,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUYMMRINFXVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)




![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2953466.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)
